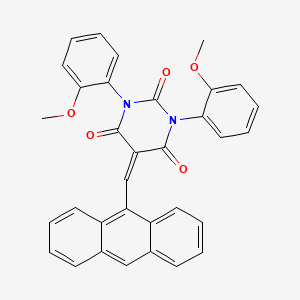
5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C33H24N2O5 and its molecular weight is 528.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optoelectronic and Charge Transfer Properties
The study of acene-based organic semiconductor materials, including derivatives similar to the compound , reveals that integration of oligocene end cores, such as anthracene, into semiconductor devices can significantly reduce the energy gap. This reduction results in a red shift in absorption and fluorescence emission spectra, enhancing intra-molecular charge transfer. Such materials are identified as potential candidates for effective hole transport in various semiconductor devices due to their improved electron affinity and lower ionization potential (Irfan et al., 2019).
Chemosensor for Metal Ions
Anthracene and pyrene-bearing imidazoles have been developed as turn-on fluorescent chemosensors for aluminum ions, showcasing high selectivity and sensitivity. These chemosensors, including compounds structurally similar to the one mentioned, exhibit efficient binding stoichiometry and detection limits, demonstrating their potential for imaging intracellular aluminum ions in living cells through confocal fluorescence microscopy techniques (Shree et al., 2019).
Organic Light Emitting Diode (OLED) Efficiency
Research into anthracene-cored molecules, which share structural similarities with the specified compound, has shown that inserting a thin efficiency enhancement layer (EEL) between the emitting layer (EML) and the electron transport layer (ETL) in blue fluorescent OLEDs can increase the external quantum efficiency (EQE) by 44%. This study highlights the role of such compounds in enhancing OLED performance through the triplet-triplet annihilation (TTA) process (Lim et al., 2019).
Synthesis of Therapeutic Candidates
The synthesis of compounds incorporating pyrimidine structures, analogous to the specified chemical, has been explored for their potential in developing therapeutic candidates. These synthetic efforts aim at coupling pyrimidine frameworks with hydrazide-hydrazones to target improved therapeutic applications, suggesting these compounds as promising candidates for anti-plasmodial activity studies (Ajani et al., 2019).
Fluorescent Sensor for Metal Ions
A novel probe based on anthracene, similar in structure to the subject compound, has been developed as a highly selective and sensitive fluorescent sensor for lead(II) and aluminum(III) ions. This sensor exhibits significant fluorescence enhancement upon binding with these ions, indicating its potential for environmental monitoring and biomedical applications (Anand et al., 2015).
Eigenschaften
IUPAC Name |
5-(anthracen-9-ylmethylidene)-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O5/c1-39-29-17-9-7-15-27(29)34-31(36)26(32(37)35(33(34)38)28-16-8-10-18-30(28)40-2)20-25-23-13-5-3-11-21(23)19-22-12-4-6-14-24(22)25/h3-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPNIIJFDAOVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N(C2=O)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

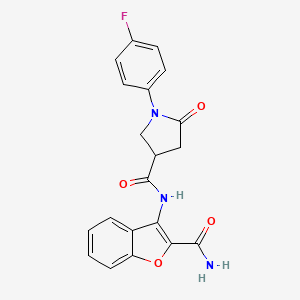


![Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate](/img/structure/B2576091.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2576093.png)
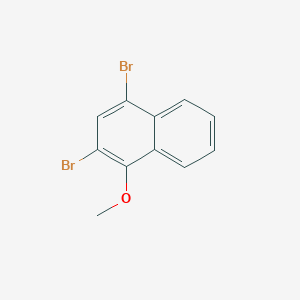
![1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2576095.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate](/img/structure/B2576096.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)
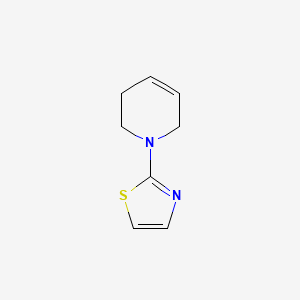
![N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2576102.png)
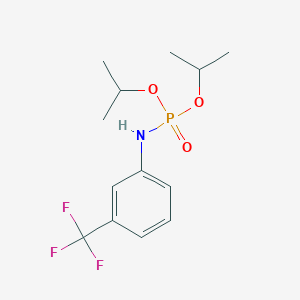
![2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2576104.png)
